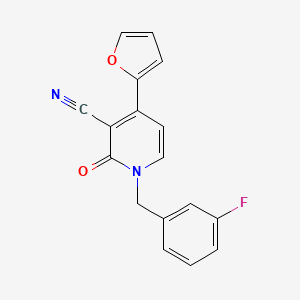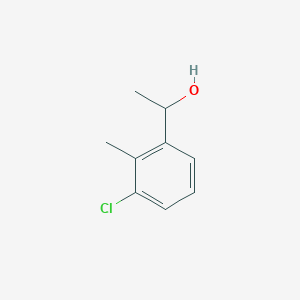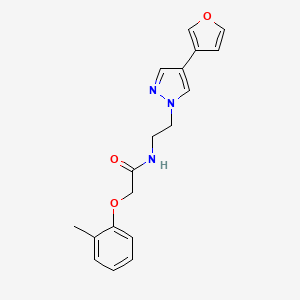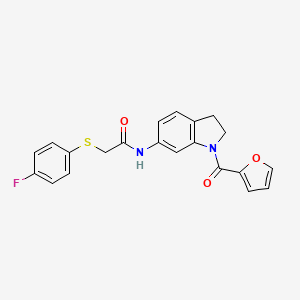
1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
説明
The compound "1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" is a heterocyclic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorobenzyl groups, pyridine rings, and cyano groups, which are common in molecules with a range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiotonic actions . These compounds are also known for their fluorescence properties, which can be enhanced by the presence of cyano groups .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic heterocyclic precursors. For example, the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was achieved through two reactions starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride . Similarly, the synthesis of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles can be performed using 4-oxoalkane-1,1,2,2-tetracarbonitriles with various acids . These methods suggest that the synthesis of the compound would likely involve a multi-step process, possibly starting from a fluorobenzyl precursor and a furan-containing compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction . For instance, the crystal structure of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids revealed a trigonal bipyramidal structure around the tin atoms, coordinated with pyridine nitrogen atoms . This suggests that the molecular structure of "1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" could be elucidated using similar analytical techniques, focusing on the interactions between the fluorobenzyl and furyl groups within the pyridine ring system.
Chemical Reactions Analysis
The chemical reactivity of compounds containing fluorobenzyl and pyridine rings can involve various interactions, such as intra- and intermolecular hydrogen bonding and π-π stacking interactions . These interactions are crucial for the stabilization of the crystal structure and could influence the reactivity of the compound . The presence of a cyano group can also affect the chemical reactivity, potentially enhancing the electrophilic character of the molecule and its ability to participate in nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and fluorescence, can be influenced by the presence of functional groups like the cyano group, which is known to increase fluorescence quantum yield . The fluorobenzyl group may also affect the lipophilicity of the molecule, which is important for its biological activity and interaction with biological membranes . The exact properties of "1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" would need to be determined experimentally, but it is likely that they would be similar to those of the related compounds discussed in the papers.
科学的研究の応用
Synthesis and Application in Organic Chemistry
Organic compounds with fluorine, such as "1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile", often play a crucial role in the development of pharmaceuticals, agrochemicals, and materials due to their unique reactivity and properties. The practical synthesis of related fluorinated biphenyls, as described by Qiu et al. (2009), demonstrates the importance of developing efficient methods for preparing compounds with specific fluorinated motifs, potentially applicable to synthesizing the mentioned compound and exploring its reactivity and utility in various fields Qiu et al., 2009.
Photocatalytic Degradation
Compounds like "1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" might also be studied under the lens of environmental science, particularly in the context of photocatalytic degradation of pollutants. Pichat (1997) provides insights into the photocatalytic degradation mechanisms of aromatic compounds, which could be relevant for understanding how similar complex organic compounds might be broken down in water treatment processes Pichat, 1997.
Polymer and Material Science Applications
The unique properties of fluorinated compounds extend to polymer and materials science. Henry et al. (2018) discuss the distinction of fluoropolymers within the per- and polyfluoroalkyl substances (PFAS) group, emphasizing their negligible monomer content, insolubility in water, and lack of bioaccumulation. This review could be indirectly relevant to the study of "1-(3-Fluorobenzyl)-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" by highlighting the potential for developing new materials with similar stability and environmental safety profiles Henry et al., 2018.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-13-4-1-3-12(9-13)11-20-7-6-14(15(10-19)17(20)21)16-5-2-8-22-16/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLFPRJMFXURMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=C(C2=O)C#N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327203 | |
| Record name | 1-[(3-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439120-70-4 | |
| Record name | 1-[(3-fluorophenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2527755.png)
![2-methoxy-5-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2527759.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2527760.png)


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)
![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)
